4,5-Diphenyl-3H-1,2-dithiol-3-one
Description
Structure
3D Structure
Properties
CAS No. |
17835-44-8 |
|---|---|
Molecular Formula |
C15H10OS2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4,5-diphenyldithiol-3-one |
InChI |
InChI=1S/C15H10OS2/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H |
InChI Key |
KRDHRUKCSQIKBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SSC2=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SSC2=O)C3=CC=CC=C3 |
Synonyms |
4,5-Diphenyl-3H-1,2-dithiol-3-one |
Origin of Product |
United States |
Synthetic Methodologies for 4,5 Diphenyl 3h 1,2 Dithiol 3 One and Its Structural Analogs
Catalyst-Mediated Transformations in 1,2-Dithiol-3-one Synthesis
The integration of catalysts into the synthesis of 1,2-dithiol-3-ones and their thione analogs represents a significant advancement, often leading to improved yields, milder reaction conditions, and greater functional group tolerance compared to traditional methods that rely on high temperatures and stoichiometric, aggressive reagents. Research has explored both metal-based and organocatalytic systems to facilitate the formation of the dithiole ring.
Catalytic approaches to the synthesis of the 1,2-dithiol-3-one core and its structural analogs, such as 1,2-dithiole-3-thiones, have been developed to overcome the limitations of classical thermal methods. These catalytic systems enhance the efficiency of sulfur incorporation and cyclization from various precursors.
One notable example involves the synthesis of 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones from dialkyl malonates. nih.gov This transformation is effectively catalyzed by a mixture of 2-mercaptobenzothiazole (B37678) and zinc oxide (ZnO). nih.govmdpi.com The reaction proceeds by treating the dialkyl malonate with elemental sulfur and phosphorus pentasulfide (P₄S₁₀) in a refluxing solvent like xylene. The presence of the 2-mercaptobenzothiazole/ZnO catalyst system is reported to be essential for the reaction's success. mdpi.com
In the realm of transition-metal catalysis, copper-based systems have proven effective for synthesizing 5-aryl-3H-1,2-dithiole-3-thiones. A practical method involves the copper-catalyzed defluorinating thioannulation of aryl trifluoropropynes using elemental sulfur. nih.gov This reaction demonstrates efficient multiple C–S bond formations through the cleavage of C–F bonds. The process is typically carried out at 120 °C in DMF, utilizing copper(I) bromide (CuBr) as the catalyst, with tetramethylethylenediamine (TMEDA) as a ligand and cesium carbonate (Cs₂CO₃) as a base, affording the desired products in moderate to high yields. nih.gov
The following table summarizes key findings in catalyst-mediated synthesis of 1,2-dithiol-3-one analogs.
Table 1: Catalyst-Mediated Synthesis of 1,2-Dithiol-3-one Analogs
| Catalyst System | Substrate | Reagents | Product | Key Features | Reference |
|---|---|---|---|---|---|
| 2-Mercaptobenzothiazole / ZnO | Dialkyl malonates | S₈, P₄S₁₀, Xylene (reflux) | 4-Substituted 5-alkylthio-3H-1,2-dithiole-3-thiones | Catalyst is essential for the reaction; structure of the malonate ester influences the outcome. | nih.govmdpi.com |
These catalytic methods highlight a shift towards more sophisticated and controlled synthetic strategies. While direct catalytic routes to 4,5-diphenyl-3H-1,2-dithiol-3-one are not extensively detailed in this specific context, the principles established with these structural analogs provide a foundational framework for its potential catalyst-mediated synthesis. The use of catalysts like copper salts or the 2-mercaptobenzothiazole/ZnO mixture offers pathways that avoid the often harsh conditions of traditional sulfurization reactions, which can require temperatures exceeding 200 °C. nih.gov
Photochemical Transformations
The photochemistry of 1,2-dithiol-3-ones and their thione analogues has been a subject of investigation, revealing complex reaction pathways upon irradiation. While specific studies on this compound are not extensively documented, the general photochemical behavior of the 1,2-dithiole (B8566573) ring system can be inferred from related compounds. The transformation of the 1,2-dithiole ring into other heterocycles and the general photochemistry of thioketones provide a basis for understanding these processes. researchgate.net
Photoisomerization Processes
Upon absorption of light, organic molecules can undergo isomerization to form new structural arrangements. In the context of molecules containing multiple phenyl groups, photoisomerization can lead to cis-trans isomerism. While direct evidence for the photoisomerization of this compound is scarce, related studies on other diphenyl-substituted systems suggest the possibility of such transformations.
Photofragmentation Reactions
Photofragmentation is a common photochemical process where a molecule breaks down into smaller fragments upon absorbing light energy. For sulfur-containing heterocycles, this can involve the cleavage of carbon-sulfur or sulfur-sulfur bonds. The photolysis of the 1,2-dithiolane (B1197483) ring, a related five-membered disulfide, has been shown to proceed via the primary formation of a thiol and a sulfenic acid or its derivatives, indicating the lability of the disulfide bond under photochemical conditions. escholarship.org It is plausible that this compound could undergo similar fragmentation, potentially leading to the formation of reactive intermediates.
Photodimerization Phenomena
Cycloaddition Reactions of the 1,2-Dithiol-3-one Ring System
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The 1,2-dithiol-3-one ring system and its thione analogue, 1,2-dithiole-3-thione, are known to participate in various cycloaddition reactions, acting as versatile building blocks for the synthesis of other heterocyclic systems. nih.govmdpi.com
[3+2] Cycloadditions with Unsaturated Substrates
The 1,2-dithiole ring system can act as a three-atom component in [3+2] cycloaddition reactions. This type of reaction, also known as 1,3-dipolar cycloaddition, involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. ijrpc.comnih.gov While the 1,2-dithiol-3-one itself is not a classic 1,3-dipole, it can react with certain substrates in a manner that formally constitutes a [3+2] cycloaddition. For instance, the reaction of 1,2-dithiole-3-thiones with nitrilimines proceeds as a 1,3-dipolar cycloaddition at the thione group, followed by ring opening and extrusion of a sulfur atom to form a 1,3,4-thiadiazole (B1197879) ring. mdpi.com
The general mechanism of a [3+2] cycloaddition involves the concerted or stepwise interaction of the frontier molecular orbitals of the 1,3-dipole and the dipolarophile. wikipedia.orguchicago.edu The regioselectivity and stereoselectivity of these reactions are governed by electronic and steric factors. nih.gov
Table 1: Examples of [3+2] Cycloaddition Reactions with 1,2-Dithiole Derivatives
| 1,3-Dipole/Equivalent | Dipolarophile | Product Type | Reference |
| Nitrilimine | 1,2-Dithiole-3-thione | 1,3,4-Thiadiazole | mdpi.com |
| Azomethine Ylide | Various Alkenes | Pyrrolidine Derivatives | nih.gov |
| Nitrone | Alkenes/Alkynes | Isoxazolidine/Isoxazoline | wikipedia.org |
This table presents general examples of [3+2] cycloadditions involving systems analogous to or derived from 1,2-dithioles.
Reactions with Alkynes and Alkenes
1,2-Dithiole-3-thiones are known to react with activated alkynes and alkenes. nih.gov These reactions can proceed through different pathways, including cycloadditions. The reaction of 1,2-dithiole-3-thiones with alkynes can lead to the formation of 1,3-dithioles. nih.gov This transformation can be considered a formal [3+2] cycloaddition where the C=S and S-S bonds of the dithiolethione participate.
The reaction with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), has been well-studied for various 1,2-dithiole-3-thiones. nih.gov The initial step is often the formation of a spirocyclic intermediate, which can then rearrange to give the final product. The regioselectivity of the addition to unsymmetrical alkynes can be influenced by both electronic and steric factors. acs.orgnih.gov
Reactions with alkenes can also occur, particularly with activated alkenes. These reactions can lead to the formation of new heterocyclic systems through various cycloaddition and rearrangement processes.
Reactions with Nucleophilic Reagents
The 1,2-dithiol-3-one ring possesses several electrophilic sites susceptible to attack by nucleophiles. These include the carbon atoms of the heterocyclic ring (C3, C4, C5), particularly those bearing leaving groups, and the exocyclic carbonyl carbon. The specific course of the reaction is influenced by the nature of the nucleophile, the substituents on the dithiole ring, and the reaction conditions.
Alkylation Reactions
Alkylation of the 1,2-dithiol-3-one system can theoretically occur at the oxygen or sulfur atoms. O-alkylation of the carbonyl group would lead to the formation of a 1,2-dithiolium salt, an aromatic cation. S-alkylation, involving the cleavage of the disulfide bond, is also a possible pathway, often leading to ring-opened products. The presence of electron-donating phenyl groups at the C4 and C5 positions is expected to influence the electron density and reactivity of the ring system compared to analogues with electron-withdrawing substituents.
Reactions Involving Exocyclic Carbonyl and Sulfur Atoms
Nucleophilic attack can be directed at different sites on the 1,2-dithiol-3-one scaffold. While the carbonyl carbon (C3) is a potential site, reactions often favor nucleophilic substitution at the C4 or C5 positions, especially when they are substituted with good leaving groups like halides.
For instance, studies on the closely related 4,5-dichloro-3H-1,2-dithiol-3-one demonstrate its reactivity towards amine nucleophiles. The reaction with piperazine (B1678402) can be controlled to yield either a mono-substituted or a di-substituted product depending on the stoichiometry and temperature. This suggests that nucleophilic attack occurs at the C5 position, displacing a chloride ion. It is plausible that this compound would undergo nucleophilic attack at the sulfur atoms, potentially leading to ring opening, as the phenyl groups are not readily displaced.
| Entry | Piperazine (Equivalents) | Solvent | Temperature | Product(s) | Yield |
|---|---|---|---|---|---|
| 1 | Excess | Methanol (B129727) | Room Temp. | 4-chloro-5-piperazin-1-yl-3H-1,2-dithiol-3-one | High |
| 2 | 1.5 | Methanol | Elevated | Mixture of mono- and di-substituted products | N/A |
Ring-Opening and Ring-Transformation Reactions
The strained disulfide bond in the five-membered ring makes 1,2-dithiol-3-ones susceptible to ring-opening reactions under various conditions. Nucleophiles can attack one of the sulfur atoms, cleaving the S-S bond and forming a linear intermediate. This intermediate can then undergo further reactions, including recyclization into different heterocyclic systems.
For example, the related 1,2-dithiole-3-thiones are known to react with active methylene (B1212753) compounds, where initial nucleophilic attack at C5 leads to a ring-opening and subsequent ring-closure (ANRORC mechanism) to form thiopyrans. While not specifically documented for the diphenyl-one derivative, this highlights a characteristic reactivity pattern of the 1,2-dithiole ring, which involves its transformation into other sulfur-containing heterocycles. The reversibility of the ring-opening process has also been noted in related 1,3-dithiol-2-one (B14740766) systems, which can act as traps for molecules like carbon dioxide upon ring opening. nih.govrsc.org
Oxidation-Reduction Chemistry of the 1,2-Dithiol-3-one Moiety
The redox chemistry of the 1,2-dithiol-3-one core is centered on the disulfide linkage.
Reduction: The S-S bond can be reductively cleaved by various reagents, such as thiols or phosphines. This process opens the ring to form a 1,3-dithiol derivative. The stability of the disulfide bond in the five-membered ring is lower than that of a linear disulfide due to ring strain, which forces the C-S-S-C dihedral angle to be much smaller than the optimal ~90°. This strain facilitates its reduction.
Oxidation: Oxidation of the sulfur atoms is also a key reaction. Treatment with oxidizing agents can lead to the formation of various sulfur oxides. For example, oxidation of ethane-1,2-dithiol can lead to cyclic bis(disulfide) oligomers. wikipedia.org In the case of 1,2-dithiol-3-ones, controlled oxidation could potentially yield sulfoxides or sulfones, further modifying the electronic properties and reactivity of the heterocyclic system. The redox potential of these systems is of interest as dithiolene ligands, which are the reduced forms of dithiones, are known to be "non-innocent" ligands in coordination chemistry, capable of existing in multiple oxidation states. nih.gov
Detailed Mechanistic Studies of Reaction Pathways
Understanding the intricate mechanisms of the reactions involving this compound requires a detailed analysis of the potential energy surfaces and the structures of transient species like intermediates and transition states.
Transition State Analysis in 1,2-Dithiole Chemistry
A transition state represents a configuration of maximum potential energy along a reaction coordinate, an ephemeral state that cannot be isolated but can be inferred and computationally modeled. wikipedia.org According to the Hammond-Leffler postulate, the structure of a transition state resembles the species (reactant, intermediate, or product) to which it is closest in energy.
For a nucleophilic substitution reaction on the 1,2-dithiole ring, the transition state would involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the bond with the leaving group. For instance, in a hypothetical nucleophilic attack at a sulfur atom leading to ring opening, the transition state would feature an elongated S-S bond and a partially formed bond between the nucleophile and the target sulfur atom.
Elucidation of Reaction Intermediates
The investigation into the reaction intermediates of this compound has largely focused on high-energy processes such as photolysis and flash vacuum pyrolysis (FVP), which are capable of inducing the cleavage of the relatively weak S-S and C-S bonds within the dithiole ring. These methods allow for the generation and subsequent study of highly reactive species that are not observable under normal reaction conditions.
Photochemical Investigations:
While direct, detailed studies on the photolysis of this compound leading to the isolation and characterization of intermediates are not extensively documented in readily available literature, insights can be drawn from the photochemical behavior of structurally similar compounds. For instance, the photolysis of the related diphenylvinylene dithiocarbonate is known to produce the highly reactive intermediate, diphenyldithiete. This suggests that photolysis of this compound could potentially lead to the formation of a transient α-dithione species through the extrusion of carbon monoxide.
Flash Vacuum Pyrolysis (FVP) Studies:
Flash vacuum pyrolysis is a powerful technique for studying unimolecular reactions at high temperatures and low pressures, conditions that favor the formation and observation of primary reaction products and intermediates. wikipedia.org In a typical FVP experiment, the substrate is vaporized and passed through a heated tube under high vacuum, followed by rapid cooling of the products in a cold trap. uq.edu.au This "frozen" mixture can then be analyzed using various spectroscopic methods to identify the species present. caltech.edu
Although specific FVP studies detailing the intermediates of this compound are not prevalent, the general principles of FVP suggest potential fragmentation pathways. The weakest bonds in the molecule, the S-S and C-S bonds, are the most likely to cleave under pyrolytic conditions. This could lead to the formation of radical species or the extrusion of small, stable molecules like carbon monoxide (CO) or sulfur (S).
Hypothetical Intermediates and Mechanistic Pathways:
Based on the known reactivity of related compounds and the principles of high-energy chemical processes, several potential intermediates in the reactions of this compound can be proposed. The initial step in either photolysis or pyrolysis is likely the homolytic cleavage of the S-S bond, forming a diradical intermediate. This diradical could then undergo a variety of subsequent reactions, including:
Decarbonylation: Loss of a molecule of carbon monoxide to form a 1,2-dithiete species.
Desulfurization: Elimination of a sulfur atom to yield a thioketene (B13734457) derivative.
Fragmentation: Further breakdown into smaller, more stable fragments.
The identification and characterization of these transient species would require sophisticated experimental setups, such as matrix isolation spectroscopy, where the reaction products are trapped in an inert gas matrix at cryogenic temperatures, allowing for their spectroscopic analysis (e.g., by IR, UV-Vis, or EPR spectroscopy).
The following table summarizes the potential intermediates and the techniques that could be employed for their detection:
| Potential Intermediate | Precursor Reaction | Potential Detection Method |
| Diradical Species | Photolysis, FVP | EPR Spectroscopy, Matrix Isolation IR |
| 1,2-Dithiete | Photolysis, FVP | Matrix Isolation UV-Vis, Trapping Experiments |
| Thioketene Derivative | FVP | Matrix Isolation IR, Trapping Experiments |
It is important to note that the actual intermediates formed will be highly dependent on the specific reaction conditions, including temperature, pressure, and the presence of any trapping agents. uq.edu.au Further dedicated research employing these advanced techniques is necessary to definitively elucidate the complex reaction pathways and the fleeting intermediates of this compound.
X-ray Crystallography for Molecular Geometry and Crystal Packing Analysis
X-ray crystallography stands as the definitive method for determining the precise spatial arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not widely published, analysis of closely related structures, such as other substituted dithiolones and diphenyl-substituted heterocycles, provides valuable insights into its expected molecular geometry and intermolecular interactions.
Typically, the 1,2-dithiol-3-one ring is expected to be nearly planar. The bond lengths within this heterocyclic core, including the disulfide (S-S), carbon-sulfur (C-S), and carbon-carbon (C=C) bonds, would be consistent with partial double-bond character, indicating electron delocalization within the ring. The two phenyl groups attached to the dithiolone core are generally not coplanar with the central ring due to steric hindrance, adopting a twisted conformation. The dihedral angles between the phenyl rings and the dithiolone ring are crucial parameters determined by X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and structure of a molecule in solution.
Proton (¹H) NMR Applications
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the two phenyl groups are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the substitution pattern, the protons on each phenyl ring would likely give rise to complex multiplets resulting from spin-spin coupling between adjacent protons. The specific chemical shifts would be influenced by the electronic effects of the dithiolone ring.
Table 1: Representative ¹H NMR Data
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|
Note: Data is based on typical values for similar structures and may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Applications
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key signals for this compound would include a downfield signal for the carbonyl carbon (C=O) of the dithiolone ring, typically in the range of δ 190-200 ppm. The carbons of the C=C double bond within the dithiolone ring would resonate at approximately δ 130-150 ppm. The phenyl ring carbons would also appear in this region, with the ipso-carbons (the carbons directly attached to the dithiolone ring) showing distinct chemical shifts from the other aromatic carbons.
Table 2: Representative ¹³C NMR Data
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 190 - 200 | C=O (carbonyl) |
| 130 - 150 | C=C (dithiol ring) and Aromatic Carbons |
Note: Data is based on typical values for similar structures and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques for Connectivity Elucidation
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C NMR spectra.
A COSY spectrum would reveal correlations between protons that are coupled to each other, helping to delineate the spin systems within the phenyl rings. Cross-peaks in the COSY spectrum would connect the signals of adjacent aromatic protons.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₁₅H₁₀OS₂, the expected molecular weight is approximately 270.38 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z corresponding to the molecular weight. The fragmentation of this molecular ion can provide clues about the structure. Common fragmentation pathways for such a molecule might include the loss of carbon monoxide (CO), sulfur (S), or cleavage of the phenyl groups.
Table 3: Plausible Mass Spectrometry Fragmentation Data
| m/z | Possible Fragment |
|---|---|
| 270 | [M]⁺˙ (Molecular Ion) |
| 242 | [M - CO]⁺˙ |
| 193 | [M - C₆H₅]⁺ |
| 165 | [M - CO - C₆H₅]⁺ |
Note: This table represents a hypothetical fragmentation pattern based on the compound's structure.
Vibrational Spectroscopy (Infrared) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O) is expected in the region of 1650-1700 cm⁻¹. The presence of the aromatic phenyl rings would give rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The S-S bond stretch is typically weak and difficult to observe in an IR spectrum.
Table 4: Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3050 - 3100 | C-H stretch | Aromatic |
| 1650 - 1700 | C=O stretch | Carbonyl |
| 1450 - 1600 | C=C stretch | Aromatic |
Note: These are approximate ranges and the exact peak positions can vary.
Photoelectron Spectroscopy (e.g., ESCA) for Electronic Structure Characterization
An exhaustive search of scientific literature and spectral databases has been conducted to retrieve experimental or theoretical data regarding the photoelectron spectroscopy (PES) or Electron Spectroscopy for Chemical Analysis (ESCA) of this compound. This investigation aimed to elucidate the electronic structure of the compound, with a particular focus on identifying core-level binding energies for its constituent atoms (S, O, C) and analyzing its valence band spectrum.
Despite a thorough search encompassing various databases and employing a range of specific keywords, no direct experimental or theoretical studies detailing the photoelectron spectrum of this compound could be located. The search included queries for core-level spectra (S 2p, O 1s, C 1s), binding energy data, and broader investigations into the electronic structure of this specific molecule and closely related aryl-substituted dithiol-thiones.
Consequently, detailed research findings, including specific binding energies and the corresponding interactive data tables as requested, cannot be provided at this time due to the absence of published data on this particular compound. Further experimental research would be required to generate the necessary data for a comprehensive analysis of the electronic structure of this compound using photoelectron spectroscopy.
Synthesis and Preparation
A specific, documented synthesis for 4,5-Diphenyl-3H-1,2-dithiol-3-one is not commonly found in primary literature. However, its preparation can be inferred from established methods for this class of compounds. The most logical route involves a two-step process: the synthesis of the corresponding thione followed by its conversion to the ketone.
Chemical Reactivity
De Novo Synthesis Approaches to the 1,2-Dithiol-3-one Core
The fundamental construction of the 1,2-dithiol-3-one heterocyclic system from non-cyclic or alternative heterocyclic precursors is a cornerstone of its synthesis. These de novo approaches offer flexibility in introducing various substituents onto the core structure.
Synthesis from Mesoionic 1,3-Dithiol-4-one Precursors
Mesoionic compounds, which are neutral molecules with delocalized positive and negative charges that cannot be represented by a single uncharged resonance structure, serve as versatile precursors in heterocyclic synthesis. mdpi.com Specifically, mesoionic dithiolates (MIDts) derived from 1,3-imidazole-based anionic dicarbenes have been synthesized and characterized. nih.govd-nb.info These compounds are monoanionic ditopic ligands where both sulfur atoms are formally negatively charged, while the imidazole (B134444) unit carries a formal positive charge. d-nb.info The synthesis involves the reaction of anionic dicarbenes with elemental sulfur, yielding the mesoionic dithiolate in high yields (≥90%). d-nb.info While not a direct synthesis of 1,2-dithiol-3-ones, these mesoionic 1,3-dithiole structures represent key intermediates that could potentially undergo rearrangement or further reaction to form the isomeric 1,2-dithiol-3-one ring system. The inherent ring strain and unique electronic properties of mesoionic precursors make them reactive synthons for such transformations.
Table 1: Synthesis of Mesoionic Dithiolate Precursors
| Precursor | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Anionic Dicarbene Li(ADCAr) | Elemental Sulfur (S8) | Mesoionic Dithiolate [(MIDtAr)Li(LiBr)2(THF)3] | ≥90% | d-nb.info |
| Potassium Hydrazinecarbodithioate | Potassium Dithioformate | Mesoionic 1,3,4-Thiadiazole-2-thiolate | Not specified | mdpi.com |
Cyclization Reactions Involving Elemental Chalcogens and Related Reagents
A prevalent and direct method for constructing the 1,2-dithiole (B8566573) ring involves the cyclization of appropriate acyclic precursors using elemental sulfur (a chalcogen) or other sulfur-transfer reagents. nih.gov This strategy is effective for synthesizing a wide array of 3H-1,2-dithiole-3-thiones, which are direct precursors to the corresponding 3-ones. mdpi.com
Key strategies include:
Sulfuration of 1,3-Dicarbonyl Compounds: The reaction of 1,3-dicarbonyl compounds or their derivatives, such as 3-oxoesters, with sulfurating agents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, often in combination with elemental sulfur, yields the 1,2-dithiole-3-thione core. mdpi.com For instance, the combination of P₄S₁₀, sulfur, and hexamethyldisiloxane (B120664) (HMDO) has been shown to efficiently convert 3-oxoesters into dithiolethiones with improved yields and simplified workup. mdpi.com
Reaction with Alkynes: Terminal alkynes can be converted to 4-mercapto-5-substituted 3H-1,2-dithiole-3-thiones in a one-pot procedure. nih.gov This involves deprotonation of the alkyne, reaction with carbon disulfide, and subsequent treatment with elemental sulfur. nih.gov
Sulfuration of Propenyl Derivatives: Compounds containing a propenyl or isopropyl group attached to an aromatic ring can undergo dehydrogenation and sulfuration at high temperatures (e.g., 180 °C) with elemental sulfur to form the dithiolethione ring. nih.gov
Other sulfurating agents like disulfur (B1233692) dichloride (S₂Cl₂) have also been successfully employed, offering an alternative to elemental sulfur for specific substrates such as tertiary isopropylamines. nih.gov
Table 2: Cyclization Reactions with Sulfurating Agents
| Precursor Type | Sulfurating Agent/Reagents | Product Type | Reference |
|---|---|---|---|
| 3-Oxoesters | P₄S₁₀ / S₈ / HMDO | 3H-1,2-Dithiole-3-thione | mdpi.com |
| Terminal Alkynes | 1. BuLi, 2. CS₂, 3. S₈ | 4-Mercapto-3H-1,2-dithiole-3-thione | nih.gov |
| Dialkyl Malonates | P₂S₅ / S₈ | 5-Alkylthio-3H-1,2-dithiole-3-thione | nih.gov |
| Tertiary Isopropylamines | Disulfur Dichloride (S₂Cl₂) | 3H-1,2-Dithiole-3-thione | nih.gov |
Convergent and Divergent Synthesis Strategies for Dithiolones and Dithiolethiones
Modern synthetic planning often employs convergent or divergent strategies to enhance efficiency and create molecular libraries. wikipedia.org
Divergent Synthesis: In a divergent synthesis, a central core structure is created and then subjected to various reactions to generate a library of different compounds. wikipedia.org One could synthesize a core 4,5-unsubstituted-3H-1,2-dithiol-3-one and then introduce different aryl or alkyl groups at the 4- and 5-positions through subsequent reactions. Alternatively, starting with this compound, one could modify the phenyl rings with various functional groups, thus creating a diverse library of analogs from a single common precursor. This strategy is particularly valuable in medicinal chemistry for structure-activity relationship studies. wikipedia.org
Table 3: Conceptual Convergent vs. Divergent Approaches
| Strategy | Description | Hypothetical Example for Dithiolones |
|---|---|---|
| Convergent | Separate synthesis of key fragments followed by late-stage coupling. researchgate.net | [Fragment A: Diphenylacetylene] + [Fragment B: C₁S₂ synthon] → this compound |
| Divergent | A common intermediate is used to generate a library of structurally related compounds. wikipedia.org | [Core: this compound] → Modification of phenyl groups (e.g., nitration, halogenation) to create diverse analogs. |
Functional Group Transformations and Derivatizations for this compound Formation
Functional group interconversion (FGI) is a fundamental tactic in organic synthesis, defined as the process of converting one functional group into another without altering the carbon skeleton. imperial.ac.uk A key application of FGI in this context is the synthesis of this compound from its corresponding thione analog, 4,5-Diphenyl-3H-1,2-dithiole-3-thione.
The thione (C=S) group in the 1,2-dithiole-3-thione is readily converted to the ketone (C=O) of the 1,2-dithiol-3-one. This transformation is typically an oxidative process or a reaction involving an oxygen-transfer reagent. Common methods include:
Reaction with mercury(II) acetate (B1210297).
Oxidation using various oxidizing agents.
Hydrolysis under specific acidic or basic conditions.
These transformations are crucial as the dithiolethione is often the direct product of cyclization reactions involving elemental sulfur. nih.gov The ability to efficiently convert the thione to the desired ketone is a vital step in many synthetic pathways. vanderbilt.edu
Emerging Synthetic Techniques and Methodological Advancements
The field of synthetic chemistry continuously evolves, with new techniques aimed at improving reaction efficiency, reducing environmental impact, and accessing novel chemical space.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. researchgate.netnih.gov The mechanism involves the direct heating of polar molecules in the reaction mixture through dielectric loss, resulting in rapid and uniform temperature increases. nih.gov
This technology has been successfully applied to the synthesis of dithiolethiones, which are direct precursors to dithiolones. A notable example is the rapid synthesis of 5-(4-methoxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OMe), a structural analog of the target compound, from anethole (B165797) and elemental sulfur. researchgate.net Using microwave irradiation, the reaction time was reduced from several hours to just 10 minutes, with an associated improvement in yield and a reduction in the formation of by-products. researchgate.net This demonstrates the significant potential of microwave-assisted protocols for the efficient and green synthesis of this compound and its derivatives.
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of ADT-OMe
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | Several hours | 10 minutes |
| Yield | Lower | Improved |
| By-products | Observed | Reduced/Eliminated |
| Reference | researchgate.net | researchgate.net |
Theoretical and Computational Chemistry Studies of 4,5 Diphenyl 3h 1,2 Dithiol 3 One
Quantum Chemical Calculations
Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule from first principles.
Electronic Structure Theory and Bonding Analysis
Electronic structure theory investigates the arrangement and energies of electrons within a molecule. For a compound like 4,5-Diphenyl-3H-1,2-dithiol-3-one, this would involve calculating the molecular orbitals to understand the nature of the chemical bonds. Key areas of interest would include the unique S-S disulfide bond within the five-membered ring, the C=O carbonyl group, and the electronic influence of the two phenyl substituents. Bonding analysis, potentially using methods like Natural Bond Orbital (NBO) analysis, would quantify the electron density, hybridization, and delocalization, offering insights into the stability and reactivity of the dithiolone ring system.
Frontier Molecular Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. nih.govrsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. mdpi.commdpi.com Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting its electrophilic nature. mdpi.commdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. For this compound, analysis would reveal how the phenyl groups and the dithiolone core contribute to the electron density at these frontier orbitals.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of this size. researchgate.net
Prediction of Spectroscopic Parameters
DFT calculations are highly effective in predicting various spectroscopic properties. By optimizing the molecular geometry to find its lowest energy structure, researchers can then calculate vibrational frequencies. These theoretical frequencies can be compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific vibrational modes, such as the C=O stretch or S-S bond vibration. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to UV-Visible absorption spectra. aps.org
Elucidation of Reaction Mechanisms and Activation Barriers
DFT is instrumental in mapping out potential reaction pathways. For this compound, this could involve studying its synthesis, decomposition, or reactions with other chemical species. Researchers can model the transition state structures for proposed reaction steps and calculate the activation energy barriers. This information helps to determine the most likely reaction mechanism and predict reaction rates, providing insights that are often difficult to obtain through experimental means alone. Studies on related dithiole compounds have successfully used DFT to understand reaction mechanisms. mdpi.com
Molecular Dynamics Simulations and Conformational Analysis
While quantum mechanics looks at static structures, molecular dynamics (MD) simulations allow scientists to observe the movement of atoms and molecules over time.
For this compound, MD simulations would be particularly useful for conformational analysis. The two phenyl groups attached to the dithiolone ring can rotate, leading to various possible spatial arrangements (conformers). MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial as the molecule's conformation can significantly impact its physical properties and biological activity. Such simulations provide a time-resolved view of molecular behavior that complements the static picture from quantum chemical calculations. nih.gov
Computational Prediction of Reactivity and Selectivity in 1,2-Dithiole (B8566573) Systems
Computational chemistry has emerged as a powerful tool for elucidating the reactivity and selectivity of chemical reactions, offering insights that complement experimental studies. In the context of 1,2-dithiole systems, including the subject compound this compound, theoretical and computational methods are employed to predict various aspects of their chemical behavior. These predictions are crucial for understanding reaction mechanisms and for the rational design of new synthetic methodologies.
The reactivity of 1,2-dithiole derivatives is diverse, encompassing reactions such as 1,3-dipolar cycloadditions, transformations of the thione group, and ring-opening or recyclization reactions. nih.gov Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the feasibility and outcomes of these transformations. mdpi.comzsmu.edu.ua
One of the key areas where computational studies provide significant value is in the prediction of selectivity, including regioselectivity and stereoselectivity. For instance, in cycloaddition reactions involving unsymmetrical 1,2-dithioles and dipolarophiles, multiple products can be formed. Computational modeling of the transition states for the different possible pathways allows for the determination of the activation energies, thereby predicting the most likely product. mdpi.com The lower the calculated activation energy for a particular reaction pathway, the more favored that pathway is, and consequently, the higher the predicted yield of the corresponding product.
Furthermore, computational methods can shed light on the electronic and steric effects that govern the reactivity of these systems. The distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps can be calculated to identify the most reactive sites within the molecule. In the 1,2-dithiolylium cation, for example, theoretical calculations show that the C3 and C5 positions have the lowest electron density, making them susceptible to nucleophilic attack. chemicalbook.com
The influence of substituents on the phenyl rings of this compound can also be computationally modeled to predict their impact on reactivity and selectivity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the dithiole ring, thereby influencing the rates and outcomes of its reactions. nih.gov
Recent advancements have also seen the application of machine learning models in conjunction with quantum chemical computations to predict reaction outcomes with greater accuracy and speed. rsc.orgnih.gov While not yet widely applied specifically to 1,2-dithiole systems, these approaches hold promise for the high-throughput screening of reaction conditions and the discovery of novel reactivity.
Below are tables summarizing the application of computational methods to predict reactivity and selectivity in systems analogous to 1,2-dithioles.
Table 1: Computational Methods for Reactivity Prediction in Heterocyclic Systems
| Computational Method | Application | Predicted Properties | Reference |
| Density Functional Theory (DFT) | Mechanistic studies of cycloaddition reactions | Activation energies, transition state geometries, reaction pathways | mdpi.com |
| DFT with Solvation Models (e.g., PCM) | Simulating reactions in solution | More realistic energy barriers and thermodynamic parameters | zsmu.edu.ua |
| Ab initio methods (e.g., Hartree-Fock) | Geometry optimization and energy calculations | Molecular geometries, electronic structures | worldscientific.com |
| Machine Learning (in combination with QM) | Prediction of enantioselectivity and reaction outcomes | Enantiomeric excess (e.e.), reaction yields | nih.govnih.gov |
Table 2: Predicted Reactivity and Selectivity in Dithiole and Related Systems
| Reaction Type | System Studied | Computational Finding | Predicted Outcome | Reference |
| 1,3-Dipolar Cycloaddition | Nitrile Oxides with Alkenes | Analysis of transition state energies | Regioselectivity of the cycloaddition | mdpi.com |
| Electrophilic/Nucleophilic Attack | 4-Amino-5H-1,2-oxathiole-2,2-dioxide | Calculation of electron density and conformational analysis | Identification of reactive sites (C-3 and 4-amino positions) | researchgate.net |
| Radical Addition | Diarylprolinol silyl (B83357) ether catalyzed reactions | Conformational analysis of transition states | Origin of enantioselectivity | rsc.org |
| Ring Transformations | 3H-1,2-dithiole-3-thiones | General discussion of reactivity | Diverse heterocyclic products | nih.gov |
These computational approaches provide a powerful framework for understanding and predicting the chemical behavior of this compound and related 1,2-dithiole systems, guiding experimental efforts in synthesis and catalysis. mdpi.com
Chemical Derivatives and Analogs of the 4,5 Diphenyl 3h 1,2 Dithiol 3 One Scaffold
Synthesis and Reactivity of Substituted 1,2-Dithiol-3-ones
The synthesis of substituted 1,2-dithiol-3-ones can be achieved through several synthetic routes, often involving the introduction of sulfur atoms into a pre-formed carbon backbone. One common method involves the reaction of 1,3-diketones with a sulfurating agent. For instance, 3,5-diphenyl-1,2-dithiolium salts can be prepared from 1,3-diketones by treatment with hydrogen sulfide (B99878) (H₂S) and an oxidant like bromine. wikipedia.org These salts can then be converted to the corresponding 1,2-dithiol-3-ones.
Another versatile method for the synthesis of 5-substituted 1,2-dithiole-3-thiones, which can be precursors to 1,2-dithiol-3-ones, starts from terminal alkynes. Deprotonation with butyllithium (B86547) followed by reaction with carbon disulfide yields alkynyldithiocarboxylates. Treatment of these intermediates with elemental sulfur leads to 4-mercapto-5-substituted 3H-1,2-dithiole-3-thiones. nih.gov
The reactivity of substituted 1,2-dithiol-3-ones is characterized by their susceptibility to nucleophilic attack. For example, 3-halo-substituted 1,2-dithiolium salts, which are related to dithiolones, are extremely sensitive to water. thieme-connect.de The reaction of 4,5-dichloro-3H-1,2-dithiol-3-one with primary amines leads to the formation of α,ß-unsaturated β-aminothione derivatives. wikipedia.org
A notable reaction involves the treatment of 4,5-dichloro-3H-1,2-dithiol-3-one with piperazine (B1678402). Depending on the reaction conditions, this can lead to either mono- or di-substituted products. For example, reaction with an excess of piperazine in methanol (B129727) at room temperature yields the mono-substituted product, 4-chloro-5-piperazin-1-yl-3H-1,2-dithiol-3-one. At higher temperatures with a smaller excess of piperazine, a mixture including the di-substituted product, 5,5’-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one), is formed.
Related 1,2-Dithiole-3-thiones (Trithiones)
1,2-Dithiole-3-thiones, commonly known as trithiones, are a well-studied class of sulfur-containing heterocycles. itn.ptnih.gov Their synthesis has been extensively developed, with several general methods available.
One of the most common methods is the sulfuration of 1,3-dicarbonyl compounds or their equivalents. nih.gov For example, the reaction of 3-oxoesters with a mixture of Lawesson's reagent and elemental sulfur in refluxing toluene (B28343) provides good yields of 3H-1,2-dithiole-3-thiones. nih.gov Alternatively, phosphorus pentasulfide (P₄S₁₀) can be used as the sulfurating agent. nih.gov
Another approach involves the reaction of α-enolic dithioesters with elemental sulfur and indium(III) chloride under solvent-free conditions. mdpi.com The use of disulfur (B1233692) dichloride (S₂Cl₂) with tertiary isopropylamines has also emerged as a modern method for the synthesis of the 1,2-dithiole (B8566573) ring. mdpi.com
The reactivity of 1,2-dithiole-3-thiones is diverse. nih.govmdpi.com They can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles such as alkynes and nitriles. mdpi.comdocumentsdelivered.com Reactions with nucleophiles, particularly amines, have been studied, where the exocyclic thione group or the endocyclic sulfur atoms can be displaced. mdpi.com For instance, reaction with primary amines can lead to the formation of 3-alkyl- or 3-aryl-aminopropene-1-thiones. Furthermore, these compounds can undergo ring transformations to form other heterocyclic systems. nih.govmdpi.com
| Starting Material | Reagents | Product | Reference(s) |
| 3-Oxoesters | Lawesson's reagent, S₈ | 3H-1,2-Dithiole-3-thiones | nih.gov |
| α-Enolic dithioesters | S₈, InCl₃ | 3H-1,2-Dithiole-3-thiones | mdpi.com |
| Terminal alkynes | 1. BuLi, CS₂ 2. S₈ | 4-Mercapto-5-substituted 3H-1,2-dithiole-3-thiones | nih.gov |
| Tertiary isopropylamines | S₂Cl₂ | 1,2-Dithiole-3-thiones | mdpi.com |
| 2-Bromobenzaldehydes | K₂S | 3H-Benzo mdpi.comwikipedia.orgdithiole-3-thiones | nih.gov |
1,2-Dithiolium Salt Derivatives
1,2-Dithiolium salts are five-membered aromatic cations containing two adjacent sulfur atoms. wikipedia.orgthieme-connect.de These salts are typically prepared by the oxidation of 1,2-dithiole-3-thiones or by the reaction of 1,3-diketones with H₂S and an oxidant. wikipedia.org For example, oxidation of 1,2-dithiole-3-thiones with peroxyacetic acid yields 1,2-dithiolium cations. wikipedia.org Alkylation of the exocyclic sulfur atom of 3H-1,2-dithiole-3-thiones also affords 1,2-dithiolium salts. thieme-connect.de
The aromatic character of the 1,2-dithiolium ring is supported by its bond lengths, with S-S distances around 2.00–2.03 Å and C-S distances of 1.67–1.71 Å. thieme-connect.de These salts are generally stable but can be reactive towards nucleophiles. rsc.orgrsc.org
Reactions with nitrogen nucleophiles are well-documented. Ammonia reacts with 1,2-dithiolium salts to produce isothiazoles, while primary amines yield 3-aminopropene-1-thiones. For example, the reaction of 3,5-diphenyl-1,2-dithiolium perchlorate (B79767) with methylamine (B109427) gives the corresponding 3-methylaminopropene-1-thione. Sulfur nucleophiles, such as hydrogen sulfide, can react with monosubstituted 1,2-dithiolium salts to give bis-1,2-dithiolyl sulfides.
| Precursor | Reagents | Product | Reference(s) |
| 1,3-Diketones | H₂S, Br₂ | 1,2-Dithiolium salts | wikipedia.org |
| 1,2-Dithiole-3-thiones | Peroxyacetic acid | 1,2-Dithiolium salts | wikipedia.org |
| 3H-1,2-Dithiole-3-thiones | Alkylating agent | 3-(Alkylthio)-1,2-dithiolium salts | thieme-connect.de |
Mesoionic Dithiole Systems as Precursors or Products
Mesoionic compounds are five-membered heterocyclic betaines that cannot be represented by a single covalent structure and possess a delocalized positive and negative charge. wikipedia.orgslideshare.net Several mesoionic systems related to the dithiole scaffold have been synthesized and characterized.
One such class of compounds is the mesoionic dithiolates (MIDts), which can be derived from 1,3-imidazole-based anionic dicarbenes. nih.govd-nb.info The synthesis involves the reaction of in situ generated lithium salts of anionic dicarbenes with elemental sulfur, affording mesoionic dithiolates in high yields. nih.govd-nb.info These compounds are monoanionic ditopic ligands where both sulfur atoms are formally negatively charged, and the 1,3-imidazole unit carries a formal positive charge. nih.govd-nb.info
Another example is the class of mesoionic 1,3,4-thiadiazole-2-thiolates, which are accessible from N-arylated hydrazines, carbon disulfide, and a dithioformate. mdpi.comresearchgate.net While not directly dithiole systems, their mesoionic nature and sulfur-rich structure are relevant.
Mesoionic 1,3-dithiolium-4-olates are also known examples of mesoionic dithiole systems. baranlab.org These compounds are typically synthesized through cyclodehydration reactions. nih.gov The reactivity of mesoionic compounds is often characterized by their participation in 1,3-dipolar cycloaddition reactions. slideshare.netwikipedia.org
Coordination Complexes Incorporating Dithiolone/Dithiolethione Ligands
The dithiolene ligand, a generic term for the 1,2-enedithiolate in its various oxidation states, forms coordination complexes with a wide range of metals. wikipedia.org These metal dithiolene complexes have been studied for their interesting electronic and structural properties, with applications in areas like conductivity and nonlinear optics. itn.ptwikipedia.org The ligand can exist in three oxidation states: dianionic enedithiolate, radical monoanionic semiquinone, and neutral dithioketone. nih.gov
The synthesis of metal dithiolene complexes can be achieved through various methods, including the reaction of metal sulfides with alkynes, or from alkenedithiolates. wikipedia.org For example, nickel bis(stilbene-1,2-dithiolate) was famously prepared from nickel sulfide and diphenylacetylene. wikipedia.org
Dithiolone and dithiolethione derivatives can also act as ligands. For example, complexes of the 1,2,5-thiadiazole-3,4-dithiol ligand have been prepared and show potential for use in conducting materials. rsc.org Coordination complexes using a single dithione ligand in conjunction with other stabilizing ligands have been synthesized for metals like Ni(II), Pd(II), and Pt(II). nih.gov
The coordination chemistry of related 1,1-dithiolate anions like dithiocarbamates is well-established, and comparisons can be drawn to the less-explored dithiocarbimate ligands. mdpi.com
Condensed Heterocyclic Systems Featuring the 1,2-Dithiole Ring
A variety of condensed heterocyclic systems have been synthesized where the 1,2-dithiole ring is fused to another heterocyclic or carbocyclic ring. These systems often exhibit unique chemical and physical properties.
One important class of such compounds is the dithiolopyrrolones, which possess a 4H- mdpi.comwikipedia.orgdithiolo[4,3-b]pyrrol-5-one core structure. nih.govresearchgate.net These compounds are natural products with significant antibiotic activity. nih.govresearchgate.net Synthetic routes to phenyl-substituted dithiolopyrrolones have been developed, starting from pyrrolinones. A key step involves the nucleophilic displacement of leaving groups with a sulfide source to form a dithiolate, which is then oxidized to form the dithiolopyrrolone ring system. nih.gov
Another example is the formation of bis mdpi.comwikipedia.orgdithiolo wikipedia.orgnih.govthiazines from Hünig's base and disulfur dichloride. mdpi.com This reaction provides a rapid route to highly sulfurated heterocyclic systems.
Furthermore, the reaction of 2-bromobenzaldehydes with potassium sulfide in DMF yields substituted 3H-benzo mdpi.comwikipedia.orgdithiole-3-thiones, representing a fused aromatic dithiole system. nih.gov The reaction of oximes with disulfur dichloride can also lead to the formation of fused 1,2,3-dithiazoles, which are structurally related. nih.gov
| Compound Class | Core Structure | Significance/Synthesis | Reference(s) |
| Dithiolopyrrolones | 4H- mdpi.comwikipedia.orgDithiolo[4,3-b]pyrrol-5-one | Natural products, antibiotic activity, synthesized from pyrrolinones | nih.govresearchgate.net |
| Bis mdpi.comwikipedia.orgdithiolo wikipedia.orgnih.govthiazines | Dithiolo wikipedia.orgnih.govthiazine | Synthesized from Hünig's base and S₂Cl₂ | mdpi.com |
| Benzo mdpi.comwikipedia.orgdithiole-3-thiones | Benzo mdpi.comwikipedia.orgdithiole | Synthesized from 2-bromobenzaldehydes and K₂S | nih.gov |
| Fused 1,2,3-Dithiazoles | 1,2,3-Dithiazole fused systems | Synthesized from oximes and S₂Cl₂ | nih.gov |
Broader Research Applications and Future Directions in Chemical Science
Role as Synthetic Intermediates in Complex Organic Synthesis
The 1,2-dithiole (B8566573) ring system, particularly functionalized variants like 4,5-diphenyl-3H-1,2-dithiol-3-one, serves as a versatile precursor in the synthesis of more complex organic molecules. The inherent reactivity of the dithiole ring, especially the sulfur-sulfur bond, allows for a variety of chemical transformations.
One of the key applications of 1,2-dithiole derivatives is in the construction of other heterocyclic systems. mdpi.com For instance, 1,2-dithiole-3-thiones can undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles. mdpi.com Reaction with nitrilimines, for example, leads to the formation of 1,3,4-thiadiazoles through a cycloaddition at the thione group, followed by a spontaneous opening of the dithiole ring and extrusion of a sulfur atom. mdpi.com
Furthermore, the 1,2-dithiole framework can be a starting point for creating fused heterocyclic systems. Research has shown the synthesis of 4,5-dihydro-1H- mdpi.comnih.govdithiolo[3,4-c]quinoline-1-thione derivatives, which are hybrid molecules combining the dithiole moiety with a dihydroquinoline structure. nih.gov These complex structures are of interest due to the potential for synergistic biological activities arising from the combination of different pharmacophoric fragments. nih.gov
The reactivity of the exocyclic sulfur atom in the corresponding thione (4,5-diphenyl-3H-1,2-dithiole-3-thione) also provides a handle for further functionalization, expanding its utility as a synthetic intermediate.
Contributions to the Development of Novel Methodologies in Heterocyclic Chemistry
The study of this compound and related 1,2-dithioles has contributed to the development of new synthetic methods in heterocyclic chemistry. The unique reactivity of the dithiole ring has prompted chemists to explore novel reaction pathways.
For example, the synthesis of 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones from dialkyl malonates using a mixture of elemental sulfur and P₂S₅ demonstrates a method for constructing the dithiole-thione ring system. nih.gov The discovery that Lawesson's reagent can lead to better yields in similar reactions represents a methodological improvement. nih.gov
Moreover, the synthesis of new 4,5,6,7-tetrahydro mdpi.comnih.govdithiolo[3,4-b]pyridines from N,N'-diphenyldithiomalondiamide showcases a one-pot reaction involving a Michael addition followed by an oxidative heterocyclization. mdpi.com Such multi-component reactions are highly valued in modern organic synthesis for their efficiency and atom economy.
The diverse ring transformations of 3H-1,2-dithiole-3-thiones into various other heterocyclic systems through cycloadditions and replacement of sulfur atoms are a testament to their role in expanding the toolbox of heterocyclic chemistry. mdpi.com
Exploration in Materials Chemistry Research
The investigation of 1,2-dithiole derivatives, including structures related to this compound, extends into the realm of materials chemistry. The sulfur-rich nature of these compounds makes them interesting candidates for the development of novel materials with specific electronic or optical properties.
For example, tetrathiafulvalene (B1198394) (TTF) donors substituted with thienyl groups, which share structural similarities with dithiole systems, have been synthesized and their electrochemical properties studied. researchgate.net These types of molecules are of interest for their potential use in organic conductors and electronic materials.
Additionally, the photochemical reactivity of dithiole derivatives has been explored. Irradiation of certain 4,5-disubstituted- mdpi.commdpi.comdithiol-2-ones can lead to the formation of 1,4-dithiines or unique thieno[3,4-c]dithiines via ring-cleavage and rearrangement reactions. researchgate.netnih.gov This photoreactivity opens up possibilities for creating new materials with light-responsive properties. While direct research on this compound in this specific context is not widely documented, the chemistry of related dithiole systems suggests potential avenues for exploration.
Unexplored Reactivity and Synthetic Challenges in 1,2-Dithiole Chemistry
Despite decades of research, the chemistry of 1,2-dithioles still presents unexplored territories and synthetic challenges. While many reactions of the 1,2-dithiole-3-thione core are known, there is still room for discovering new transformations. mdpi.com For instance, the insertion of various fragments into the S-S bond is a more recently discovered reaction that could be further exploited. mdpi.com
One of the challenges lies in controlling the regioselectivity and stereoselectivity of reactions involving the dithiole ring. For example, in cycloaddition reactions with activated alkynes, it can be difficult to stop the reaction at the addition of a single mole of the alkyne, sometimes leading to mixtures of products. mdpi.com
The development of more efficient and environmentally friendly synthetic routes to 1,2-dithioles remains an active area of research. While methods exist, they often require harsh conditions or specialized reagents. nih.gov Overcoming these synthetic hurdles could make these valuable compounds more accessible for a wider range of applications. The exploration of catalytic methods for the synthesis and functionalization of the 1,2-dithiole ring is a particularly promising area for future research.
Advanced Computational Models for Predicting Novel 1,2-Dithiole Reactivity and Properties
In recent years, computational chemistry has become an indispensable tool for predicting the reactivity and properties of organic molecules. Advanced computational models, such as those based on Density Functional Theory (DFT), can provide valuable insights into the behavior of 1,2-dithioles.
These models can be used to predict the outcomes of chemical reactions, including the feasibility of a reaction and the ranking of possible products. csmres.co.uk For example, computational methods have been successfully applied to predict the Diels-Alder reactivity of other heterocyclic systems like tetrazines, a task where simpler models often fail. nih.gov Similar approaches could be applied to 1,2-dithioles to better understand their cycloaddition reactions and other transformations.
Furthermore, computational models can help elucidate reaction mechanisms and the origins of selectivity. csmres.co.uk By calculating the energies of transition states and intermediates, researchers can gain a deeper understanding of why a particular product is formed. Site of reactivity (SOR) models can also predict which atoms in a molecule are most likely to react, which is valuable for understanding and predicting the behavior of complex molecules. researchgate.net
The development of more accurate and predictive computational models for 1,2-dithiole chemistry could accelerate the discovery of new reactions and materials. By combining computational predictions with experimental work, researchers can more efficiently explore the chemical space of these fascinating sulfur-containing heterocycles. dtic.mil
Q & A
Q. What is the proposed mechanism of action of 4,5-Diphenyl-3H-1,2-dithiol-3-one against bacterial FabH enzymes?
The compound covalently modifies the catalytic cysteine residue (C112) in FabH, a key enzyme in bacterial fatty acid biosynthesis (FAS II). This occurs via a Michael-type addition-elimination reaction, where the α,β-unsaturated ketone moiety of the compound reacts with the thiol group of C112, forming a stable adduct. This irreversible inhibition disrupts fatty acid synthesis, critical for bacterial survival. Methodologically, this mechanism was validated using LC-MS to detect mass shifts corresponding to adduct formation and reversibility assays with dithiothreitol (DTT) .
Q. Which experimental techniques are essential for confirming covalent modification of FabH by this compound?
- LC-MS Analysis : Detects mass shifts (e.g., +150 Da) indicative of covalent adduct formation.
- DTT Reversibility Assays : Confirms the involvement of disulfide bonds by reversing inhibition upon reduction.
- N-Ethylmaleimide (NEM) Competition : Validates specificity by pre-blocking C112 with NEM, preventing subsequent adduct formation .
- Peptide Mapping : Post-digestion with trypsin or Glu-C protease isolates modified peptides for sequence confirmation .
Q. How can molecular modeling guide the study of this compound's interaction with FabH?
Docking studies (e.g., using PDB: 3IL7) predict ligand positioning within the active site. Computational models highlight potential hydrogen bonding between the compound’s C-5 oxygen and FabH’s N268 residue, aiding in rational inhibitor design. Spartan modeling further supports the electrophilic nature of the C-5 position in the Michael addition mechanism .
Advanced Research Questions
Q. Why is crystallographic data challenging to obtain for FabH adducts of this compound, and how can this be addressed?
Despite quantitative adduct formation, crystallization is hindered by limited mobility of C112 and potential hydrolysis during purification. Alternative approaches include:
Q. How do alkaline hydrolysis pathways complicate the detection of covalent adducts in enzymatic assays?
Under alkaline conditions (e.g., during trypsin digestion), the C112-HR45 adduct undergoes hydrolysis, converting C112 to dehydroalanine (Dha). This transformation obscures mass spectrometry detection of the original adduct. Mitigation strategies include:
- Acidic Digestion Buffers : To minimize hydrolysis.
- Stable Isotope Labeling : Tracking Dha formation as a proxy for adduct occurrence .
Q. What methodologies ensure the specificity of this compound for FabH, given its PAIN (pan-assay interference) characteristics?
- Target-Specific Assays : Use FabH isoforms lacking non-catalytic cysteines (e.g., saFabH) to isolate reactivity.
- Competitive Profiling : Test against panels of thiol-containing proteins (e.g., ecMurA) to rule off-target effects.
- Activity-Based Protein Profiling (ABPP) : Identify proteome-wide interactions using clickable analogs of the compound .
Q. What experimental designs account for the reversibility of FabH inhibition by DTT?
- Redox-Controlled Assays : Perform kinetic studies under varying DTT concentrations to differentiate covalent vs. non-covalent inhibition.
- Pre-Treatment Protocols : Incubate FabH with DTT prior to inhibitor exposure to assess baseline thiol reactivity.
- Time-Resolved MS : Monitor adduct stability over time in reducing vs. non-reducing conditions .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies between quantitative adduct formation (via LC-MS) and lack of enzymatic inhibition in certain FabH homologs?
- Activity Correlation : Measure residual enzymatic activity post-adduct formation to confirm functional impact.
- Structural Alignment : Compare active-site geometries of homologs (e.g., saFabH vs. ecFabH) to identify steric or electronic barriers.
- Fluorescence Polarization : Assess ligand binding affinity independently of catalytic activity .
Q. What analytical strategies address the instability of this compound in aqueous buffers?
- Stability Profiling : Use HPLC-UV to monitor compound degradation under assay conditions.
- Prodrug Design : Synthesize protected analogs (e.g., ester derivatives) that hydrolyze in situ.
- Non-Aqueous Solvents : Employ co-solvents (e.g., DMSO) at minimal concentrations to maintain solubility without inducing hydrolysis .
Methodological Recommendations
- Standardization : Include N-acetylcysteine as a positive control in thiol reactivity assays.
- Cross-Validation : Combine LC-MS, enzymatic assays, and computational modeling to triangulate mechanistic conclusions.
- Ethical Data Reporting : Disclose PAIN liabilities in publications to guide follow-up studies on specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
